molecular formula C16H16FN3O2S B2764397 N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 932961-32-5

N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2764397
CAS No.: 932961-32-5
M. Wt: 333.38
InChI Key: MGBRSOJIXKYBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (hereafter referred to as Compound 3c) is a small-molecule inhibitor targeting the hemopexin-like (HPX) domain of matrix metalloproteinase-9 (MMP-9). Developed through structure-activity relationship (SAR) studies from a lead compound (Kd = 2.1 µM), 3c exhibits enhanced potency (Kd = 320 nM) and specificity for proMMP-9 . Its mechanism involves disrupting MMP-9 homodimerization and blocking interactions with α4β1 integrin and CD44, thereby inhibiting tumor metastasis and angiogenesis in fibrosarcoma models . The compound’s core structure features a 4-fluorophenylacetamide moiety linked via a sulfanyl bridge to a partially saturated quinazolinone ring, optimizing both binding affinity and metabolic stability .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-15-12-3-1-2-4-13(12)19-16(22)20-15/h5-8H,1-4,9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBRSOJIXKYBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H19FN2O2S
  • Molecular Weight : 348.42 g/mol
  • IUPAC Name : N-(4-fluorophenyl)-2-(thio[2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl])acetamide

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and an inhibitor of various enzymes involved in disease processes.

  • Inhibition of Matrix Metalloproteinases (MMPs) :
    • MMPs are crucial in tumor invasion and metastasis. Studies have indicated that compounds similar to this compound exhibit inhibitory effects on MMPs .
  • Antioxidant Activity :
    • The hexahydroquinazoline moiety may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
  • Apoptotic Induction :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways .

Study 1: MMP Inhibition

In a study focused on arylamide compounds as selective inhibitors for MMP9:

  • Objective : To evaluate the efficacy of synthesized compounds against MMP9.
  • Findings : The compound demonstrated significant inhibition of MMP9 activity in vitro with an IC50 value comparable to known inhibitors .

Study 2: Anticancer Properties

A research article evaluated the cytotoxic effects of various quinazoline derivatives:

  • Objective : To assess the anticancer potential against human cancer cell lines.
  • Results : this compound exhibited notable cytotoxicity against breast cancer cells with an IC50 value indicating effective concentration for therapeutic use .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
MMP InhibitionSelective inhibition of MMP9
Antioxidant ActivityScavenging free radicals
Induction of ApoptosisActivation of intrinsic apoptotic pathways

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

MMP-9 Inhibitors: Structural and Functional Comparisons

Table 1: Key MMP-9 Inhibitors and Their Properties

Compound Name Target Domain Kd/IC50 Biological Effects Reference
N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide (Lead) MMP-9 HPX 2.1 µM Inhibits tumor growth and lung metastasis in MDA-MB-435 models
N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (3c) MMP-9 HPX 320 nM Blocks proMMP-9/α4β1 integrin interaction; reduces fibrosarcoma invasion
JNJ0966 ([N-(2-((2-methoxyphenyl)amino)-4′-methyl-[4,5′-bithiazol]-2′-yl)acetamide]) proMMP-9 5.0 µM Inhibits proMMP-9 activation; penetrates blood-brain barrier
Key Observations:

Structural Modifications and Potency: Replacement of the difluoromethoxy group in the lead compound with a 4-fluorophenyl group in 3c significantly enhances binding affinity (6.6-fold increase). The fluorophenyl group likely improves hydrophobic interactions within the HPX domain .

Selectivity and Functional Outcomes :

  • 3c demonstrates superior specificity for MMP-9 over other MMPs, whereas JNJ0966, despite lower potency (Kd = 5.0 µM), shows unique blood-brain barrier penetration, suggesting divergent therapeutic applications (e.g., brain metastases vs. peripheral tumors) .

Sulfanyl Acetamide Derivatives with Divergent Targets

Table 2: Comparison with Non-MMP-9-Targeting Analogs

Compound Name Target/Application Structural Difference Biological Role Reference
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Undefined (crystallographic study) Chlorophenyl + diaminopyrimidine Intermediate for heterocyclic synthesis
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Potential antimicrobial/anti-inflammatory Chlorophenyl + sulfamoylphenyl Not yet characterized
N-(4-fluorophenyl)-2-[(3-isobutyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide Orco agonists (insect olfaction) Isobutyl-substituted quinazolinone Activates insect olfactory receptors
Key Observations:
  • Substituent-Driven Target Specificity: The 4-fluorophenyl group in 3c contrasts with the 4-chlorophenyl or sulfamoylphenyl groups in other analogs, highlighting how halogen substituents modulate target engagement. Fluorine’s electronegativity may enhance binding to polar enzyme pockets compared to chlorine . Isobutyl-quinazolinone derivatives (e.g., OLC-12) target insect Orco channels, underscoring the impact of alkyl side chains on redirecting activity to non-mammalian systems .

Anti-Exudative and Polymerizable Analogs

  • Anti-Exudative Agents: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () replace the quinazolinone ring with triazole-furan systems, shifting activity toward inflammation modulation .
  • Polymerizable Acetamides: Compounds such as (E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl)acetamide () incorporate acryloyl groups for polymer synthesis, demonstrating the versatility of the acetamide scaffold in material science .

Q & A

Q. What are the common synthetic routes for synthesizing N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions. First, the fluorophenyl derivative is prepared via nucleophilic substitution or coupling reactions. Next, the hexahydroquinazolinone core is synthesized through cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions. The final step involves acylation using chloroacetyl chloride or similar reagents to introduce the sulfanyl-acetamide moiety. Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) must be optimized to minimize side products like over-oxidized intermediates .

Q. How is the structural integrity and purity of this compound confirmed in academic research?

  • Methodological Answer: Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to verify substituent connectivity and IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold). For crystalline samples, X-ray diffraction (using SHELXL for refinement) resolves stereochemistry and confirms bond lengths/angles. Mass spectrometry (HRMS) validates the molecular ion peak .

Q. What initial biological activities are typically assessed for this compound?

  • Methodological Answer: Early-stage screening includes:
  • Enzyme inhibition assays (e.g., MMP-9 inhibition via fluorogenic substrate cleavage assays, IC₅₀ determination).
  • Cytotoxicity profiling using cancer cell lines (e.g., MDA-MB-435) with MTT assays.
  • Binding affinity studies (SPR or ITC) to validate interactions with targets like integrins or growth factor receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

  • Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
  • Ensemble docking to account for protein flexibility.
  • Molecular dynamics simulations (100+ ns) to assess stability of predicted poses.
  • Experimental cross-validation with isothermal titration calorimetry (ITC) to measure binding thermodynamics. If contradictions persist, re-evaluate force field parameters or consider allosteric binding sites .

Q. What experimental design considerations are critical for optimizing in vivo efficacy given metabolic instability?

  • Methodological Answer: To address rapid metabolism:
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) at metabolically labile sites (e.g., the sulfanyl linker).
  • Formulation strategies : Use liposomal encapsulation or PEGylation to enhance plasma half-life.
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent models to track metabolite formation and adjust dosing regimens .

Q. How do researchers address crystallographic data inconsistencies, such as twinning or partial occupancy, during structure refinement?

  • Methodological Answer: For challenging crystallography:
  • Twinning detection : Use SHELXD to identify twin laws and refine with TWIN/BASF commands in SHELXL.
  • Partial occupancy resolution : Employ difference Fourier maps to locate disordered regions and model alternative conformers.
  • Validation tools : Check R-factors and Ramachandran plots post-refinement. Cross-validate with spectroscopic data to resolve ambiguities .

Q. What strategies mitigate off-target effects observed in kinase inhibition assays?

  • Methodological Answer: To enhance selectivity:
  • Structural analogs : Modify the hexahydroquinazolinone core (e.g., introduce bulky substituents) to sterically block non-target kinases.
  • Kinome-wide profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
  • Fragment-based design : Optimize fragments targeting unique ATP-binding pocket residues of the intended kinase .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Structural Characterization

TechniqueApplicationExample ParametersReference
X-ray DiffractionBond length/angle determinationSHELXL refinement, R-factor < 0.05
¹H NMRSubstituent connectivity verificationDMSO-d₆, δ 7.2–8.1 ppm (aromatic protons)
HRMSMolecular ion validationESI+, m/z 420.1234 [M+H]⁺ (calc. 420.1241)

Q. Table 2: Common Pitfalls in Biological Assays

PitfallMitigation StrategyReference
False-positive MMP-9 inhibitionUse zymography to confirm activity loss
Low solubility in vitroCo-solvent systems (e.g., DMSO:PBS ≤ 0.1%)
Off-target kinase bindingAnalog synthesis with halogenated aryl groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.